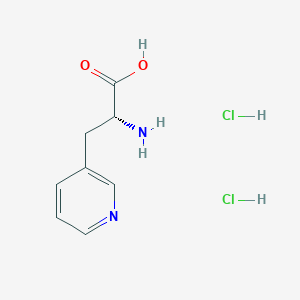
1-Methylpiperazin-2,6-dion
Übersicht
Beschreibung
1-Methylpiperazine-2,6-dione is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpiperazine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperazine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger Herbizidverbindungen
1-Methylpiperazin-2,6-dion dient als Ausgangsmaterial bei der Synthese neuartiger herbizider 1-Phenyl-piperazin-2,6-dione. Diese Verbindungen werden über einen einfachen Syntheseweg hergestellt, der potenziell zur Entwicklung neuer Herbizide führen könnte .
Anwendungen in der Pharmaindustrie
In der pharmazeutischen Industrie wird this compound aufgrund seiner einzigartigen Struktur und Reaktivität eingesetzt. Es ist ein wertvoller Bestandteil bei der Entwicklung neuer Therapeutika .
Synthese von Anti-Prion- und Antitumormitteln
Diese Verbindung findet wichtige Anwendungen in der Synthese von Antitumormitteln, insbesondere bei der Herstellung von cyclopropancarboxamido-substituierten aromatischen Verbindungen. Sie wird auch in die Einarbeitung in Chinacrin-Analoga verwendet, um die Anti-Prion-Aktivität zu verstärken .
Korrosionsschutz
This compound findet in industriellen Umgebungen als Korrosionsschutzmittel Verwendung. Seine chemischen Eigenschaften machen es geeignet, Metalle vor Korrosion zu schützen .
Lignin-Rückgewinnung aus Biomasse
Es spielt eine Rolle bei der Lignin-Rückgewinnung aus Biomasse, was die Wertschöpfung von lignocellulosehaltigen Materialien verbessert und zur nachhaltigen Produktion chemischer Rohstoffe beiträgt .
Lösungsmittel und Zwischenprodukt in der chemischen Industrie
Als vielseitige organische Verbindung wird es in der chemischen Industrie als Lösungsmittel und Zwischenprodukt verwendet und ermöglicht so verschiedene chemische Reaktionen und Prozesse .
Wirkmechanismus
Target of Action
This compound is a derivative of piperazine, a class of organic compounds that have been used in various pharmaceutical applications
Mode of Action
Piperazine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 1-Methylpiperazine-2,6-dione with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives have been reported to be involved in various biochemical reactions , but the specific pathways influenced by 1-Methylpiperazine-2,6-dione remain to be elucidated.
Result of Action
As a derivative of piperazine, it may share some of the biological activities associated with this class of compounds . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Methylpiperazine-2,6-dione plays a crucial role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound acts as an inhibitor, binding to the enzyme and preventing its normal function. This interaction can lead to changes in DNA topology and affect cellular processes dependent on DNA replication.
Cellular Effects
The effects of 1-Methylpiperazine-2,6-dione on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase II by 1-Methylpiperazine-2,6-dione can lead to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further impacting cellular functions.
Molecular Mechanism
At the molecular level, 1-Methylpiperazine-2,6-dione exerts its effects through binding interactions with biomolecules. Its inhibition of topoisomerase II involves the formation of a stable complex with the enzyme, preventing it from catalyzing the unwinding of DNA . This inhibition can lead to the accumulation of DNA breaks and ultimately cell death. Furthermore, 1-Methylpiperazine-2,6-dione may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylpiperazine-2,6-dione have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1-Methylpiperazine-2,6-dione can lead to sustained inhibition of topoisomerase II, resulting in persistent DNA damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of 1-Methylpiperazine-2,6-dione vary with different dosages in animal models. At low doses, the compound can effectively inhibit topoisomerase II without causing significant toxicity . At higher doses, toxic effects such as cardiotoxicity and hepatotoxicity have been observed . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Methylpiperazine-2,6-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting it into more water-soluble forms for excretion . The compound’s metabolism can affect its bioavailability and overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, 1-Methylpiperazine-2,6-dione is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be actively transported by specific transporters . The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Methylpiperazine-2,6-dione is critical for its activity and function. It has been found to localize primarily in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
Eigenschaften
IUPAC Name |
1-methylpiperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEXPJQUWCGDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602998 | |
| Record name | 1-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62828-00-6 | |
| Record name | 1-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights that even slight modifications to the dexrazoxane structure, like methylation to form 1-methylpiperazine-2,6-dione, abolish its cardioprotective effects. What is the proposed mechanism behind this loss of activity?
A1: The research suggests that the loss of cardioprotective activity observed with 1-methylpiperazine-2,6-dione and a closely related derivative is linked to their reduced ability to inhibit and deplete topoisomerase IIβ (Top2B) []. This is a significant finding as it challenges the prevailing hypothesis that metal chelation is the primary mechanism of cardioprotection by dexrazoxane and its analogs. While the studied derivatives retained metal-chelating properties comparable to dexrazoxane, their inability to effectively target Top2B correlated with the complete loss of their cardioprotective effects both in vitro and in vivo []. This points to Top2B as a potentially crucial target for effective protection against anthracycline-induced cardiotoxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















